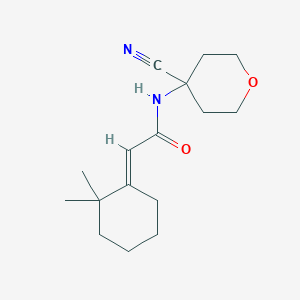

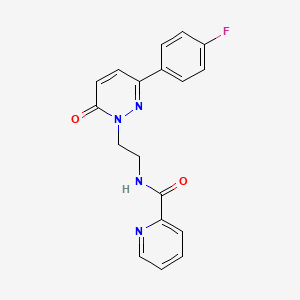

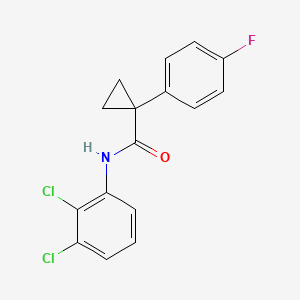

![molecular formula C19H21N3OS B2877006 2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide CAS No. 896678-50-5](/img/structure/B2877006.png)

2-ethyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . They are a core structural motif present in a wide range of natural products and have a wide range of medicinal and biological properties, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazonoyl halides with various compounds . The structures of the newly synthesized compounds are usually elucidated based on elemental analysis, spectral data, and alternative synthetic routes .Molecular Structure Analysis

Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives can be complex and varied, often involving multiple steps and various reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can vary greatly depending on the specific compound. For example, some thiazole derivatives have been found to be crystalline and colorless in nature .Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of thiazolo[5,4-b]pyridin derivatives involves efficient one-pot multicomponent approaches, utilizing aromatic aldehydes, nitriles, and other reagents under mild conditions to yield compounds with high potential in various applications, including anticancer activities. These methodologies enable the creation of a wide array of derivatives, showcasing the versatility and potential for targeted synthesis in pharmaceutical research (Altuğ et al., 2011).

Potential Applications in Antimicrobial and Anticancer Research

The derivatives of thiazolo[5,4-b]pyridin have shown promising results in antimicrobial activities against a range of bacterial and fungal pathogens. This is particularly significant in the search for new antimicrobial agents in the face of increasing antibiotic resistance. Additionally, some compounds have demonstrated potent anticancer activities across various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Wardkhan et al., 2008).

Catalytic and Polymerization Applications

Thiazolo[5,4-b]pyridin derivatives have also been explored for their catalytic applications, including their use in polymerization processes. This highlights the compound's utility not only in pharmaceuticals but also in materials science, where they could play a role in the synthesis of novel polymers with specific properties (Nobbs et al., 2012).

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with a wide range of targets, including estrogen receptors , neuropeptides , and Y5 adenosine receptors . They may also inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .

Mode of Action

Thiazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .

Biochemical Pathways

Thiazole derivatives are known to influence a variety of biochemical pathways, contributing to their diverse medicinal and biological properties .

Result of Action

Thiazole derivatives have been reported to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-hiv activities .

Future Directions

properties

IUPAC Name |

2-ethyl-N-[2-methyl-4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-4-13(5-2)17(23)21-15-9-8-14(11-12(15)3)18-22-16-7-6-10-20-19(16)24-18/h6-11,13H,4-5H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIJSFAYCSJFTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

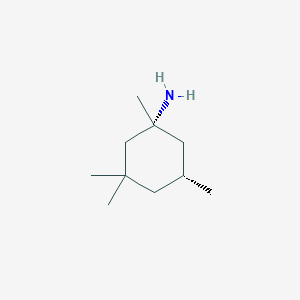

![2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole](/img/structure/B2876927.png)

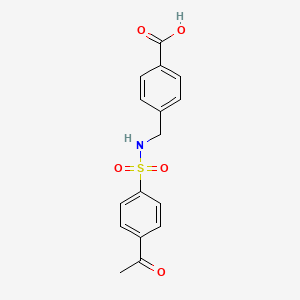

![1-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B2876928.png)

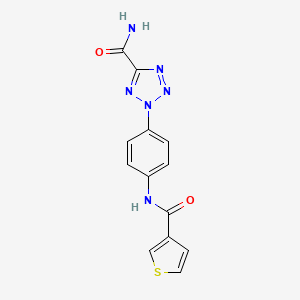

![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-ethylsulfonyl-4,5-dihydroimidazole](/img/structure/B2876943.png)

![1-cyano-N-[(2-fluorophenyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2876944.png)